molecular formula C10H15BrS B1279078 2-Bromo-4-hexylthiophene CAS No. 210705-84-3

2-Bromo-4-hexylthiophene

Cat. No. B1279078
M. Wt: 247.2 g/mol
InChI Key: IKXKKFNSZQNRFR-UHFFFAOYSA-N
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Description

2-Bromo-4-hexylthiophene is a chemical compound that serves as a monomer in the synthesis of various polythiophenes, which are of significant interest due to their electronic properties and applications in organic electronics. The presence of the bromine atom at the 2-position and the hexyl chain at the 4-position on the thiophene ring makes it a versatile building block for constructing polymers with tailored properties.

Synthesis Analysis

The synthesis of 2-Bromo-4-hexylthiophene and its derivatives has been explored through various methodologies. A notable approach involves the regioselective lithiation of 3-alkylthiophenes followed by quenching with bromine, yielding high chemical yields of the desired product . Additionally, the oxidative insertion of zinc dust into the carbon-bromine bond of 2,5-dibromo-3-hexylthiophene has been utilized to provide a related core monomer, which is then used for the preparation of regioregular poly(3-hexylthiophene) .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-hexylthiophene is characterized by the thiophene ring, which is substituted at the 2-position with a bromine atom and at the 4-position with a hexyl chain. This structure is pivotal in determining the reactivity and properties of the resulting polymers. For instance, the presence of the 2-bromo-4-hexylthiophene isomer can introduce regioregularity defects in the polymerization process, affecting the molecular weight and properties of the resulting polythiophene .

Chemical Reactions Analysis

2-Bromo-4-hexylthiophene undergoes various chemical reactions, particularly in the context of polymerization to form polythiophenes. It can participate in catalyst-transfer polycondensation, where the Ni catalyst facilitates the chain-growth polymerization, resulting in well-defined poly(3-hexylthiophene) with controlled molecular weight . Palladium-catalyzed dehydrohalogenative polycondensation is another method that yields high molecular weight and regioregular poly(3-hexylthiophene) . Furthermore, direct arylation methods have been employed to synthesize end-capped regioregular poly(3-hexylthiophene)s with various aryl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 2-Bromo-4-hexylthiophene are influenced by the molecular weight and the degree of regioregularity. Higher molecular weights lead to an increase in the average conjugation length, which is reflected in the spectroscopic properties, such as a bathochromic shift of the absorption maximum . The presence of the 2-bromo-4-hexylthiophene isomer can lead to chain termination or the introduction of regioregularity defects, which can affect the molecular weight and regioregularity of the polymer . The resulting polymers exhibit solubility in common organic solvents and can be further functionalized to enhance their properties for specific applications .

Scientific Research Applications

Catalytic Polymerization

2-Bromo-4-hexylthiophene has been utilized in catalytic polymerization processes. For instance, its dehydrohalogenative polycondensation, using catalysts like Herrmann's catalyst, leads to the production of high molecular weight and high regioregularity poly(3-hexylthiophene) in almost quantitative yields (Wang et al., 2010).

Synthesis of Alkylthiophenes

2-Bromo-4-hexylthiophene plays a role in the synthesis of various alkylthiophenes. A method for synthesizing these compounds has been developed, yielding high chemical yields. This process involves regioselective lithiation of alkylthiophenes and subsequent quenching with bromine (El-Shehawy et al., 2010).

Functionalization of Poly(3-hexylthiophene)

The functionalization of commercially available Poly(3-hexylthiophene) (P3HT) is achieved through processes involving 2-bromo-4-hexylthiophene. This includes bromination, lithium-bromine exchange, and subsequent combination with various electrophiles, leading to derivatives with a variety of functional groups (Koo et al., 2014).

Electronic Properties Tuning

Studies have shown that 2-bromo-4-hexylthiophene derivatives can be used for tuning the electronic properties of conjugated polythiophenes. This involves various synthetic routes and analysis of the electronic effects of substitution on thiophene rings (Gohier et al., 2013).

Photovoltaic Applications

2-Bromo-4-hexylthiophene is significant in the preparation of materials for photovoltaic applications. For example, the synthesis of photocrosslinkable polythiophenes using this compound has been shown to enhance the performance and stability of organic photovoltaic devices (Kim et al., 2009).

Safety And Hazards

2-Bromo-4-hexylthiophene is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-4-hexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-10(11)12-8-9/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXKKFNSZQNRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448244
Record name 2-Bromo-4-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-hexylthiophene

CAS RN

210705-84-3
Record name 2-Bromo-4-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 210705-84-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
AA El-Shehawy, NI Abdo, A Ahmed, JS Lee - Tetrahedron Letters, 2010 - Elsevier
… the bromine in 2-bromo-4-hexylthiophene (5b) … 2-bromo-4-hexylthiophene (5b) and Ni(dppp)Cl 2 , which leads to TT and HT couplings.4, 6, 7 The lithiation of 2-bromo-4-hexylthiophene …
Number of citations: 19 www.sciencedirect.com
JR Pouliot, M Wakioka, F Ozawa, Y Li… - … Chemistry and Physics, 2016 - Wiley Online Library
… We have shown that DHAP can be used to achieve highly regioregular poly(3-alkylthiophene)s from either 2-bromo-3-hexylthiophene (1) or 2-bromo-4-hexylthiophene (2). From careful …
Number of citations: 60 onlinelibrary.wiley.com
M Trznadel, A Pron, M Zagorska, R Chrzaszcz… - …, 1998 - ACS Publications
… 3-hexylthiophene is 2-bromo-4-hexylthiophene. … 2-bromo-4-hexylthiophene in carefully purified 2-bromo-3-hexylthiophene. The presence of small amounts of 2-bromo-4-hexylthiophene …
Number of citations: 311 pubs.acs.org
AA El‐Shehawy, NI Abdo, AA El‐Barbary, JS Lee - 2011 - Wiley Online Library
… The oligomer 7 could also be synthesized through a Suzuki cross-coupling reaction between 2-bromo-4-hexylthiophene (11), prepared by our previously reported method,14 and 2,1,3-…
M Sato, H Yoshiki, M Horie, E Yano - Journal of Occupational Medicine …, 2010 - Springer
… Possible by-products of the experiment were other hexylthiophenes, such as 2-bromo-4-hexylthiophene, 3-bromo-4-hexylthiophene, 2,4-dibromo-3-hexylthiophene, 2,5-dibromo-3-…
Number of citations: 1 link.springer.com
TC Deivaraj, PA Collier, WT Kerk… - 2006 Sixth IEEE …, 2006 - ieeexplore.ieee.org
… dichloro[1,3-bis(diphenylphosphine)propane] nickel (II) (d) 2-Bromo-4-hexylthiophene (Ni(dppp)… using 2-bromo-4-hexylthiophene instead. After purification by The organic extracts were …
Number of citations: 1 ieeexplore.ieee.org
NI Abdo, AA El‐Shehawy… - European Journal of …, 2012 - Wiley Online Library
… As expected, under microwave irradiation, C–H arylation of 4a with 2-bromo-4-hexylthiophene (10) (molar ratio of 4a/10 = 1:3) proceeded in a manner similar to that of 4a with 6a, …
M Leclerc, S Brassard, S Beaupré - Polymer journal, 2020 - nature.com
… ] investigated the preparation of P3HT by DHAP and showed that nearly perfect P3HT can be obtained using either asymmetric 2-bromo-3-hexylthiophene or 2-bromo-4-hexylthiophene …
Number of citations: 39 www.nature.com
A Kiriy, V Senkovskyy, M Sommer - Macromolecular rapid …, 2011 - Wiley Online Library
… regioregularity obtained is caused by the fact that only isomer 1 polymerizes, whereas 2 remains intact during polymerization to give the protonated product 2-bromo-4-hexylthiophene …
Number of citations: 269 onlinelibrary.wiley.com
JJR Arias, MFV Marques - Reactive and Functional Polymers, 2017 - Elsevier
… of P3HT through the Grignard coupling and found through NMR studies that there is some residual isomer of monomer 2-bromo-3-hexylthiophene, namely 2-bromo-4-hexylthiophene …
Number of citations: 19 www.sciencedirect.com

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